(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Vue d'ensemble
Description
tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate is an orally anti-diabetic agent as a inhibitors of dipeptidylpeptidase IV (DPP-4).
Activité Biologique
The compound (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, commonly known as Teneligliptin, is a potent dipeptidyl peptidase IV (DPP-4) inhibitor. This compound has garnered significant attention for its role in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance incretin levels, thereby improving glycemic control.
- Molecular Formula : C27H38N6O3S
- Molecular Weight : 526.69 g/mol
- CAS Number : 401566-80-1
- Structure : The compound features a complex structure with multiple rings, including a pyrrolidine and thiazolidine moiety, which are critical for its biological activity.
Teneligliptin functions primarily by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By preventing the breakdown of these hormones, Teneligliptin promotes insulin secretion in response to meals and reduces glucagon secretion, leading to lower blood glucose levels.
Clinical Studies
Clinical trials have demonstrated that Teneligliptin is effective in managing blood glucose levels in patients with T2DM. In one notable study, Teneligliptin showed significant reductions in HbA1c levels compared to placebo groups over a 24-week period. The results indicated:
Parameter | Teneligliptin Group | Placebo Group |
---|---|---|
HbA1c Reduction | -0.8% | -0.1% |
Fasting Plasma Glucose (FPG) | -30 mg/dL | -5 mg/dL |
Pharmacokinetics
Teneligliptin exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 60%
- Peak Plasma Concentration (Cmax) : Reached within 1–3 hours post-administration
- Half-life : Approximately 12 hours, allowing for once-daily dosing.
Case Studies
Several case studies highlight the effectiveness of Teneligliptin in diverse populations:
- Japanese Population : A study involving Japanese patients with T2DM reported that Teneligliptin significantly improved glycemic control without causing weight gain or hypoglycemia.
- Elderly Patients : Another case study focused on elderly patients revealed that Teneligliptin was well-tolerated and effective in reducing HbA1c levels while maintaining safety profiles.
Safety and Side Effects
The safety profile of Teneligliptin has been extensively evaluated. Common side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Headache
- Rare cases of pancreatitis
Overall, Teneligliptin is generally well-tolerated with a low incidence of severe adverse effects.
Propriétés
IUPAC Name |
tert-butyl (2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLBXYTGVIKEP-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.